methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for NSC115723 are not widely documented in public literature. it is known that the compound can be synthesized through custom synthesis processes .
Chemical Reactions Analysis
NSC115723 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in available literature. it is known that the compound can be involved in complex chemical transformations due to its unique structure . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC115723 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in various research studies to investigate its effects on different biological systems In biology and medicine, NSC115723 is used to explore its potential therapeutic effects and mechanisms of action .
Mechanism of Action
The mechanism of action of NSC115723 involves its interaction with specific molecular targets and pathways it is known that the compound can exert its effects through complex biochemical interactions . Further research is needed to fully elucidate the detailed mechanism of action of NSC115723.
Comparison with Similar Compounds
NSC115723 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other phenanthrene derivatives and related biochemical compounds .
List of Similar Compounds::- Phenanthrene
- 10-Chlorophenanthrene
- 6-Methoxyphenanthrene
- 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
These compounds share structural similarities with NSC115723 but differ in specific functional groups and chemical properties .
Properties
CAS No. |
52617-98-8 |
---|---|
Molecular Formula |
C19H23ClO4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16+,18+,19-/m0/s1 |
InChI Key |
CAQCHCCVWVJUGY-WLWJZTKJSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1[C@H](C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
Origin of Product |
United States |
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